N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-4-METHYLBENZAMIDE HYDROCHLORIDE
Description
N-(1,3-Benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-4-methylbenzamide hydrochloride is a benzamide derivative featuring a benzothiazole heterocycle, a 4-methyl-substituted benzamide core, and a diethylaminoethyl side chain. The compound’s structure combines a lipophilic benzothiazole ring, which is known for its role in modulating biological activity (e.g., kinase inhibition or receptor binding), with a polar diethylaminoethyl group that enhances solubility via protonation in physiological conditions . The hydrochloride salt form improves stability and bioavailability, a common strategy in pharmaceutical chemistry .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-4-methylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS.ClH/c1-4-23(5-2)14-15-24(20(25)17-12-10-16(3)11-13-17)21-22-18-8-6-7-9-19(18)26-21;/h6-13H,4-5,14-15H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGWBFWQGGYYSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC=C(C=C3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-4-methylbenzamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Synthesis
The compound features a benzothiazole moiety, which is known for its diverse biological activities, combined with a diethylamino group that enhances its solubility and bioavailability. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Benzothiazole Ring : This is achieved through cyclization reactions using appropriate precursors.
- Introduction of the Diethylamino Group : This can be accomplished via nucleophilic substitution.
- Attachment of the Benzamide Structure : This step may involve acylation reactions.
Antitumor Properties
Recent studies have highlighted the antitumor potential of compounds containing benzothiazole derivatives. For instance, a study evaluated various newly synthesized benzothiazole compounds against human lung cancer cell lines (A549, HCC827, and NCI-H358). Compounds similar to this compound exhibited significant cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation (e.g., IC50 values in the low micromolar range) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 |
| Compound 6 | HCC827 | 5.13 ± 0.97 |
| Compound 8 | NCI-H358 | 0.85 ± 0.05 |
These findings suggest that benzothiazole derivatives may serve as promising candidates for developing new antitumor agents.
Antimicrobial Activity
In addition to antitumor effects, benzothiazole derivatives have shown antimicrobial properties. Testing against Gram-positive and Gram-negative bacteria revealed that certain compounds demonstrated significant antibacterial activity. For example, compounds tested against Staphylococcus aureus and Escherichia coli showed promising results in broth microdilution assays .
The mechanism by which this compound exerts its biological effects likely involves:
- DNA Interaction : Similar compounds have been shown to bind to DNA, particularly in the minor groove, affecting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
Study on Antitumor Activity
A notable study investigated the efficacy of a series of benzothiazole derivatives in both 2D and 3D cell culture models. The results indicated that while all tested compounds exhibited some level of cytotoxicity, those with modifications similar to this compound showed enhanced activity in 2D assays compared to 3D models .
Antimicrobial Evaluation
Another research effort focused on evaluating the antimicrobial properties of various benzothiazole derivatives. The study employed CLSI guidelines for testing against E. coli and S. aureus, revealing that certain derivatives exhibited minimum inhibitory concentrations (MICs) that classify them as potential candidates for further development as antimicrobial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Structural and Functional Analysis
Benzothiazole vs. Other Heterocycles :
- The benzothiazole ring in the target compound may confer stronger binding to sulfur-containing enzyme pockets compared to quinazoline (Tyrphostin AG1478) or pyridopyrimidine (PD173074) cores .
- Fluorination of benzothiazole (as in ) increases metabolic stability but reduces solubility due to electronegativity .
Piperidinylsulfonyl () introduces a bulky, polar group that may hinder membrane permeability but enhance target specificity .
Aminoethyl Side Chains: Diethylaminoethyl (target) offers better solubility than dimethylaminoethyl () due to increased basicity, but may increase metabolic liability . PD173074’s diethylaminobutylamino chain extends interaction depth in kinase binding pockets, suggesting the target’s shorter chain may limit efficacy in certain targets .
Toxicity and Safety: DII600’s high intraperitoneal toxicity (171 mg/kg in rats) highlights the risk of heavily substituted benzamides, whereas the target’s simpler 4-methyl group may improve safety . Eye irritation noted in diethylaminoethyl-containing compounds (e.g., DII600) suggests similar handling precautions for the target compound .
Q & A
Q. What comparative approaches differentiate this compound from structurally similar benzothiazole derivatives?
- Methodological Answer : X-ray crystallography or comparative molecular field analysis (CoMFA) highlights steric/electronic differences. Biological profiling (e.g., selectivity panels for kinases or GPCRs) identifies unique targets. Pair with thermodynamic solubility measurements (e.g., shake-flask method) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
